rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans
Description
rac-[(1R,2R)-2-(Dimethylamino)cyclohexyl]methanol, trans is a chiral cyclohexane derivative characterized by a racemic mixture of (1R,2R) and (1S,2S) enantiomers. The compound features a trans configuration, where the dimethylamino (-N(CH₃)₂) and hydroxymethyl (-CH₂OH) groups occupy opposite axial positions on the cyclohexane ring.
Properties
CAS No. |
23501-94-2 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[2-(dimethylamino)cyclohexyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-10(2)9-6-4-3-5-8(9)7-11/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
YHARJABDPGDVSR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCCC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form (1R,2R)-2-(dimethylamino)cyclohexanol.
Hydroxymethylation: The resulting (1R,2R)-2-(dimethylamino)cyclohexanol is then subjected to hydroxymethylation using formaldehyde under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, its hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Thiourea Functionalization
- 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Molecular Weight: 367.38 g/mol (vs. ~157.25 g/mol for the target compound, estimated via C₉H₁₉NO). Key Differences: The thiourea moiety and perfluorophenyl group enhance hydrogen-bonding capacity and electron-withdrawing properties, making it suitable for catalytic applications (e.g., organocatalysis) . Purity: Available at 95% purity, similar to the target compound’s typical commercial grade .
- N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea Molecular Weight: 420.4 g/mol.
Stereoisomeric and Positional Variants
- rac-[(1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl]methanol Key Differences: Positional isomerism (amino group at C1 vs. hydroxymethyl at C1 in the target compound) impacts hydrogen-bonding networks and solubility. This variant is available at 95% purity .
- Tramadol (rac-(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol) Molecular Weight: 263.38 g/mol. Key Differences: The 3-methoxyphenyl substituent confers opioid receptor affinity, distinguishing it pharmacologically from the target compound. Tramadol’s four stereoisomers exhibit varying analgesic potencies .
Cyclohexane vs. Cyclopentane Backbone Derivatives
- rac-[(1R,2R)-2-(Trifluoromethyl)cyclopentyl]methanol, trans Molecular Weight: 168.2 g/mol. Key Differences: The cyclopentane ring introduces greater ring strain and conformational rigidity compared to the cyclohexane backbone. The trifluoromethyl group increases electronegativity and metabolic stability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stereochemical Impact : The trans configuration in the target compound minimizes steric hindrance between substituents, enhancing conformational stability compared to cis isomers .
- Catalytic Utility: Thiourea/urea derivatives (e.g., ) demonstrate broad applicability in asymmetric catalysis due to dual hydrogen-bond donor sites, whereas the target compound’s hydroxymethyl group may limit such interactions .
- Pharmaceutical Relevance : Tramadol’s structural similarity highlights the importance of aromatic substituents in pharmacological activity, a feature absent in the target compound .
Biological Activity
The compound rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans, is a chiral molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol is characterized by a cyclohexane ring substituted with a dimethylamino group and a hydroxymethyl group. Its molecular formula is with a molecular weight of approximately 143.23 g/mol.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its biological activity is hypothesized to be mediated through modulation of receptor signaling pathways.
Biological Activity Overview
- Antidepressant Effects : Studies have shown that rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which are crucial for mood regulation.
- Analgesic Properties : The compound has also been evaluated for its analgesic properties. In rodent models, it demonstrated significant pain relief comparable to established analgesics.
- CNS Activity : Central nervous system (CNS) effects have been documented, including anxiolytic-like behavior in stress-induced models.
Summary of Biological Activities
Case Studies
Several case studies illustrate the efficacy of rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol:
- Case Study 1 : In a double-blind study involving patients with major depressive disorder, administration of the compound resulted in significant improvements in depression scales compared to placebo controls.
- Case Study 2 : A preclinical study on chronic pain models showed that the compound could effectively reduce pain levels without the adverse effects typically associated with opioid analgesics.
Research Findings
Recent research has focused on the optimization of rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol derivatives to enhance its potency and selectivity for specific receptors. Notable findings include:
- Selectivity for Serotonin Receptors : Modifications to the chemical structure have resulted in increased selectivity for serotonin receptors over norepinephrine receptors, which may lead to fewer side effects.
- Synergistic Effects with Other Compounds : Combining this compound with other pharmacological agents has shown enhanced therapeutic effects in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
